![molecular formula C16H12N2O B7454583 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the quinoline family, which is known for its diverse biological activities. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is not fully understood, but it is believed to act through various pathways. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication, respectively. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to chelate metal ions such as zinc and copper, which are involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have antiviral activity against viruses such as HIV and herpes simplex virus. Furthermore, it has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol in lab experiments is its diverse biological activities. The compound has been shown to have antitumor, antiviral, and antibacterial properties, making it a valuable tool for researchers in various fields. Furthermore, the compound is relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using the compound in lab experiments is its moderate yield, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are many potential future directions for research on 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential as a fluorescent probe for detecting metal ions in biological samples. Furthermore, the compound could be modified to improve its biological activity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for researchers in various fields, and further research is needed to fully understand its biological activities and potential applications.
合成法
The synthesis of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol involves the condensation of 2-aminobenzophenone with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a cyclization reaction to form the quinoline ring. The final step involves the addition of a hydroxyl group at the 8-position of the quinoline ring. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved through various purification techniques.
科学的研究の応用
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has been used extensively in scientific research due to its diverse biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been used as a fluorescent probe to detect the presence of metal ions in biological samples. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-5-1-4-13-7-9-14(18-16(13)15)8-6-12-3-2-10-17-11-12/h1-11,19H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYOGONRILDOQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7454507.png)
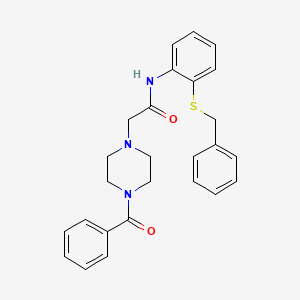
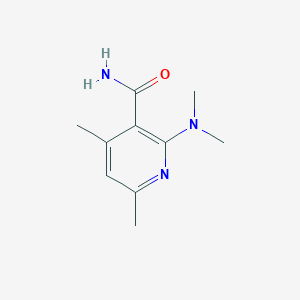
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)

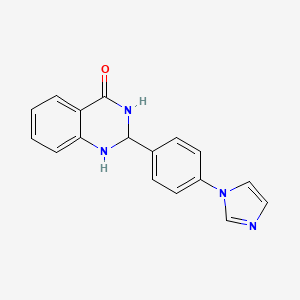
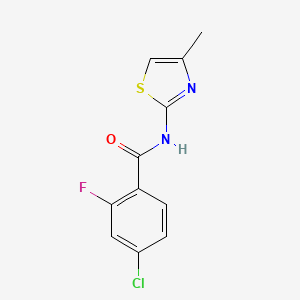
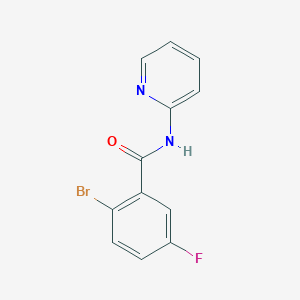

![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)
